molecular formula C35H39FN2O5 B601602 Atorvastatin Ethyl Ester CAS No. 1146977-93-6

Atorvastatin Ethyl Ester

Número de catálogo B601602
Número CAS: 1146977-93-6
Peso molecular: 586.71
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Atorvastatin is a lipid-lowering drug that is widely used in the treatment of cardiovascular diseases . It belongs to the group of medicines called HMG-CoA reductase inhibitors, or statins .


Synthesis Analysis

Atorvastatin synthesis involves several procedures, including Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing optically active side chain of atorvastatin .


Molecular Structure Analysis

The molecular formula of Atorvastatin Ethyl Ester is C35H39FN2O5 . The structure of Atorvastatin Ethyl Ester includes a pyrrole ring, which is a five-membered aromatic heterocycle .


Physical And Chemical Properties Analysis

Atorvastatin Ethyl Ester has a molecular weight of 586.7 g/mol . It is a compound with a complex structure that includes various functional groups .

Aplicaciones Científicas De Investigación

  • Pharmacokinetics and Drug-Drug Interaction

    • Field : Pharmacology
    • Application : Atorvastatin Ethyl Ester is used in pharmacokinetic studies to understand its interaction with other drugs, such as omega-3 fatty acids .
    • Methods : In one study, treatments were once-daily oral administrations of omega-3 (4 g), atorvastatin (40 mg), and both for 14 days, 7 days, and 14 days, respectively, with washout periods . The concentrations of atorvastatin, 2-OH-atorvastatin, docosahexaenoic acid (DHA), and eicosapentaenoic acid (EPA) were determined with LC-MS/MS .
    • Results : The geometric mean ratios (GMRs) and 90% confidence intervals (CIs) of the co-administration of a single drug for the area under the concentration–time curve during the dosing interval at steady state of atorvastatin, 2-OH-atorvastatin, DHA, and EPA were calculated . The 90% CIs for most primary endpoints were outside the range of typical bioequivalence, indicating a pharmacokinetic interaction between atorvastatin and omega-3 .
  • Lipid Metabolism Regulation

    • Field : Biochemistry
    • Application : Atorvastatin Ethyl Ester is used to regulate lipid metabolism and reduce both the ALT and AST levels in serum of hyperlipidemia rats .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Biochemical test results indicated that Atorvastatin Ethyl Ester could obviously improve the metabolic disorder and reduce both the ALT and AST levels in serum of the hyperlipidemia rats .
  • Synthesis and Analysis

    • Field : Medicinal Chemistry
    • Application : Atorvastatin Ethyl Ester is synthesized and analyzed for its use as a lipid-lowering drug in the treatment of cardiovascular diseases .
    • Methods : The specific methods of synthesis, including Paal-Knorr synthesis and several new synthetic strategies, are discussed .
    • Results : The results or outcomes obtained from the synthesis and analysis are not detailed in the source .
  • Regulation of Lipid Metabolism via PPAR-signaling Pathway and HMGCR Expression

    • Field : Molecular Endocrinology and Metabolism
    • Application : Atorvastatin Ethyl Ester is used to regulate lipid metabolism in hyperlipidemia rats via the PPAR-signaling pathway and HMGCR expression .
    • Methods : Male Sprague Dawley (SD) rats were fed a high-fat diet for seven months and used as a hyperlipidemia model . The lipid level and liver function of the hyperlipidemia rats were studied by the levels of TG, TC, LDL, HDL, ALT, and AST in serum after intragastric administration with different doses of Atorvastatin Ethyl Ester . The genes in the rat liver were sequenced by RNA-sequencing . The results of the RNA-sequencing were further examined by qRT-PCR and western blotting .
    • Results : Atorvastatin Ethyl Ester could obviously improve the metabolic disorder and reduce both the ALT and AST levels in serum of the hyperlipidemia rats . Pathological results showed that Atorvastatin Ethyl Ester could improve HFD-induced lipid deposition and had no muscle toxicity . The RNA-sequencing results suggested that Atorvastatin Ethyl Ester affected liver lipid metabolism and cholesterol, metabolism in the hyperlipidemia-model rats may vary via the PPAR-signaling pathway .
  • Fixed-Dose Combination with Omega-3-Acid Ethyl Esters 90

    • Field : Pharmacology
    • Application : A lower dose of Atorvastatin Ethyl Ester was approved by the Korean Ministry of Food and Drug Safety (MFDS) in 2021 as a fixed-dose combination (FDC) of atorvastatin (10 mg) and omega-3-acid ethyl esters 90 (1000 mg) .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained from this application are not detailed in the source .
  • Efficacy and Safety of Omega-3 Fatty Acids in Patients Treated with Statins for Residual Hypertriglyceridemia

    • Field : Pharmacology
    • Application : Atorvastatin Ethyl Ester is used in combination with omega-3 fatty acids to treat patients with residual hypertriglyceridemia .
    • Methods : This randomized, double-blind, placebo-controlled, parallel-group, and phase III multicenter study included adults with fasting triglyceride (TG) levels ≥200 and <500 mg/dL and LDL-C levels <110 mg/dL . Eligible subjects were randomized to ATOMEGA (OM3-FAs 4,000 mg plus atorvastatin calcium 20 mg) or atorvastatin 20 mg plus placebo groups . The primary efficacy endpoints were the percent changes in TG and non-HDL-C levels from baseline at the end of treatment .
    • Results : After 8 weeks of treatment, the percent changes from baseline in TG (−29.8% vs. 3.6%, P <0.001) and non-HDL-C (−10.1% vs. 4.9%, P <0.001) levels were significantly greater in the ATOMEGA group than in the atorvastatin group . Moreover, the proportion of total subjects reaching TG target of <200 mg/dL in the ATOMEGA group was significantly higher than that in the atorvastatin group (62.9% vs. 22.3%, P <0.001) . The incidence of adverse events did not differ between the two groups .
  • Fixed-Dose Combination with Atorvastatin

    • Field : Pharmacology
    • Application : A lower dose of Atorvastatin Ethyl Ester was approved by the Korean Ministry of Food and Drug Safety (MFDS) in 2021 as a fixed-dose combination (FDC) of atorvastatin (10 mg) and omega-3-acid ethyl esters 90 (1000 mg) .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results or outcomes obtained from this application are not detailed in the source .

Direcciones Futuras

Atorvastatin has been shown to reduce residual ASCVD risk in high-risk patients on maximally tolerated statins . Ongoing clinical trials will better define optimal therapy for patients on statins with residual hypertriglyceridemia .

Propiedades

IUPAC Name

ethyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39FN2O5/c1-4-43-30(41)22-29(40)21-28(39)19-20-38-33(23(2)3)32(35(42)37-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(38)25-15-17-26(36)18-16-25/h5-18,23,28-29,39-40H,4,19-22H2,1-3H3,(H,37,42)/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXBPVDOSCOVJU-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C[C@@H](CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin Ethyl Ester

CAS RN

1146977-93-6
Record name Atorvastatin ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146977936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atorvastatin Ethyl Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATORVASTATIN ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F92X4GFD43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
BA Al-Jubeh - 2022 - dspace.alquds.edu
… 2 Chemical structure of atorvastatin ethyl ester synthesized by … They prepared atorvastatin ethyl ester (Figure 2.2) and … 2: Chemical structure of atorvastatin ethyl ester synthesized by …
Number of citations: 2 dspace.alquds.edu
S Immadi, K Allam, S Ampeti, A Modumpally… - International …, 2011 - Citeseer
Number of citations: 2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.